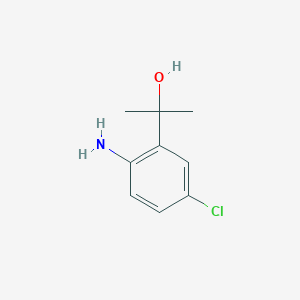

2-(2-Amino-5-chlorophenyl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-5-chlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYRATKXCRCOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21740-91-0 | |

| Record name | 2-(2-amino-5-chlorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Amino 5 Chlorophenyl Propan 2 Ol

Established Synthetic Routes

The construction of 2-(2-amino-5-chlorophenyl)propan-2-ol can be achieved through various multi-step sequences starting from readily available precursors, as well as more direct approaches involving organometallic reagents.

Multi-step syntheses provide flexibility in introducing the required functional groups—the amino group, the chlorine atom, and the hydroxypropyl group—in a controlled manner.

While less commonly documented for this specific target molecule, a plausible synthetic pathway can be designed starting from a halogenated phenylpropanone. This approach leverages the reactivity of α-haloketones towards nucleophilic substitution. nih.govup.ac.zanih.gov

The general strategy involves the reaction of an α-haloketone with an amine source to form an α-amino ketone, which can then be converted to the target tertiary alcohol. A hypothetical route could begin with the Friedel-Crafts acylation of p-chloroaniline to produce a propanone derivative, followed by α-halogenation.

Reaction Scheme: Halogenated Phenylpropanone Route

Acylation: 4-chloroaniline (B138754) reacts with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(4-chloroanilino)propan-1-one.

α-Halogenation: The resulting ketone is halogenated at the alpha position using a reagent like N-Bromosuccinimide (NBS) to yield an α-bromo ketone.

Amination/Rearrangement: Introduction of the amino group at the ortho position and subsequent transformation into the desired 2-amino-5-chlorophenyl structure would require complex steps, potentially involving ring-closing and opening sequences or rearrangement reactions.

Nucleophilic Addition: The resulting 1-(2-amino-5-chlorophenyl)propan-1-one (B13251449) intermediate would then react with a methyl Grignard reagent (CH₃MgBr) to form the final tertiary alcohol.

The reactivity of halogens alpha to a carbonyl group is significantly higher for nucleophilic substitution compared to simple haloalkanes, making this a viable, though potentially complex, approach. nih.gov

Starting from commercially available substituted anilines is a common and practical approach.

From p-chloroaniline: A multi-step synthesis can be initiated with a Friedel-Crafts acylation reaction. chemicalbook.comgoogle.com This reaction introduces a carbonyl group onto the aromatic ring, which is a crucial precursor for the final nucleophilic addition step. A typical sequence involves the condensation of p-chloroaniline with an acyl halide, such as benzoyl chloride, in the presence of a catalyst like zinc chloride to produce 2-amino-5-chlorobenzophenone (B30270) derivatives. google.comgoogleapis.com For the target molecule, an acetyl group is introduced to form 1-(2-amino-5-chlorophenyl)ethanone (B158686), which then undergoes nucleophilic addition.

From 2-amino-5-chlorobenzoic acid: This precursor can be readily converted into an ester, which serves as an excellent substrate for reaction with organometallic reagents. The esterification is typically achieved by refluxing the carboxylic acid in an alcohol (e.g., methanol) with a catalytic amount of strong acid. organic-chemistry.org The resulting ester, methyl 2-amino-5-chlorobenzoate, can then be transformed into the target tertiary alcohol by reaction with two equivalents of a methyl Grignard reagent. The first equivalent adds to the carbonyl to form a ketone intermediate, which is not isolated, and the second equivalent adds to the ketone to form the tertiary alcohol after acidic workup.

| Starting Material | Key Intermediate | Final Step Reagent |

| p-Chloroaniline | 1-(2-Amino-5-chlorophenyl)ethanone | Methylmagnesium bromide |

| 2-Amino-5-chlorobenzoic acid | Methyl 2-amino-5-chlorobenzoate | Methylmagnesium bromide (2 eq.) |

A powerful strategy in aromatic synthesis involves the introduction of an amino group via the reduction of a nitro group. This allows for a wider range of reactions to be performed on the aromatic ring before the sensitive amino group is installed.

This pathway begins with a nitro-substituted precursor, such as 1-(5-chloro-2-nitrophenyl)ethanone. This ketone can undergo a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, 2-(5-chloro-2-nitrophenyl)propan-2-ol. The final step is the selective reduction of the nitro group to an amine. This reduction can be achieved with various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.com

Table of Reaction Steps for Nitro-Compound Transformation

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Nucleophilic Addition | 1-(5-Chloro-2-nitrophenyl)ethanone | 1. CH₃MgBr in THF/Ether2. H₃O⁺ (workup) | 2-(5-Chloro-2-nitrophenyl)propan-2-ol |

| 2. Nitro Group Reduction | 2-(5-Chloro-2-nitrophenyl)propan-2-ol | SnCl₂ / HCl or H₂ / Pd-C | This compound |

In the context of synthesizing this compound, the most relevant reductive strategy is the reduction of a nitro-analogue to form the aromatic amine. As outlined in the previous section (2.1.1.3), the synthesis of 2-(5-chloro-2-nitrophenyl)propan-2-ol followed by the reduction of its nitro group is a key example of this approach. This method is advantageous because the nitro group is electron-withdrawing and can facilitate certain reactions, and its reduction to an amine is typically a high-yielding and clean transformation.

Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions |

|---|---|

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, Reflux |

| Iron (Fe) / Acetic Acid | Ethanol/Water, Heat |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C), Methanol/Ethanol, RT, H₂ pressure |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Heat |

The most direct and efficient syntheses of this compound rely on the nucleophilic addition of a methyl group to a suitable carbonyl precursor. Organometallic reagents, particularly Grignard reagents like methylmagnesium bromide (CH₃MgBr), are ideal for this transformation.

Addition to a Ketone Precursor: The reaction of 1-(2-amino-5-chlorophenyl)ethanone with one equivalent of methylmagnesium bromide, followed by an aqueous acidic workup, directly yields the target tertiary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is then protonated during workup.

Addition to an Ester Precursor: Using methyl 2-amino-5-chlorobenzoate as the starting material, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester carbonyl, leading to the elimination of the methoxide (B1231860) group and the in-situ formation of a ketone intermediate (1-(2-amino-5-chlorophenyl)ethanone). This ketone immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup. This method is very effective for creating tertiary alcohols where at least two of the alkyl groups are identical.

Summary of Nucleophilic Addition Reactions

| Carbonyl Precursor | Nucleophile (Reagent) | Equivalents Needed |

|---|---|---|

| 1-(2-Amino-5-chlorophenyl)ethanone | Methyl (from CH₃MgBr) | 1 |

| Methyl 2-amino-5-chlorobenzoate | Methyl (from CH₃MgBr) | 2 |

Multi-step Synthesis from Precursors

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative techniques that offer considerable advantages over classical methods. These approaches aim to streamline synthetic processes, reduce waste, and lower energy consumption.

One-Pot Synthetic Protocols

For the synthesis of this compound, a hypothetical one-pot protocol could be designed around the Grignard reaction. This would involve the in-situ formation of the methyl Grignard reagent and its immediate reaction with 1-(2-amino-5-chlorophenyl)ethanone in the same vessel. Such a process would eliminate the need to isolate and handle the highly reactive Grignard reagent separately, simplifying the procedure and enhancing safety. While specific one-pot protocols for this exact molecule are not extensively documented in current literature, the methodology is widely applied to the synthesis of similar 1,2-amino alcohols. nih.gov

Table 1: Conceptual One-Pot Synthesis of this compound

| Step | Description | Advantage |

| 1 | In-situ formation of methyl Grignard reagent from methyl halide and magnesium turnings. | Reduces handling of pyrophoric reagents. |

| 2 | Direct addition of 1-(2-amino-5-chlorophenyl)ethanone to the same reaction vessel. | Eliminates intermediate purification steps. |

| 3 | Aqueous workup to quench the reaction and yield the final product. | Streamlines the overall process, saving time and materials. |

This streamlined approach, characteristic of one-pot reactions, is a cornerstone of modern efficient chemical synthesis. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically reducing reaction times, from hours to minutes. beilstein-journals.orgorganic-chemistry.orgnih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to higher yields and improved product purity compared to conventional heating methods. mdpi.commdpi.com

In the context of synthesizing this compound, microwave irradiation could be applied to the Grignard reaction step. The rapid and uniform heating provided by microwaves can accelerate the rate of nucleophilic addition of the Grignard reagent to the ketone, potentially reducing the formation of side products. beilstein-journals.org While the literature contains numerous examples of microwave-assisted multicomponent reactions for creating various heterocyclic compounds, mdpi.com its specific application to the synthesis of this aminophenylpropanol derivative remains a promising area for exploration. The synthesis of related compounds, such as 2-amino-5-chlorobenzophenone, has been shown to benefit from microwave heating steps, indicating the potential applicability of this technology. patsnap.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes mdpi.com |

| Energy Input | High, inefficient heating | Lower, direct molecular heating |

| Product Yield | Moderate to high | Potentially higher beilstein-journals.org |

| Side Products | Possible due to prolonged heating | Often reduced beilstein-journals.org |

The adoption of microwave technology aligns with the principles of green chemistry by improving energy efficiency and reaction performance. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This paradigm shift influences every aspect of synthesis, from the choice of starting materials to the final product isolation.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The Grignard reaction for synthesizing this compound is an addition reaction, which is inherently more atom-economical than substitution or elimination reactions. In the ideal reaction between 1-(2-amino-5-chlorophenyl)ethanone and methylmagnesium bromide, all atoms from the methyl group of the Grignard reagent and the entire ketone molecule are incorporated into the final alcohol product after workup. The main byproduct is a magnesium salt, which is formed during the quenching step. Maximizing atom economy is a key goal in designing environmentally friendly synthetic routes.

While the Grignard reaction itself is not catalytic, the broader synthesis of the precursor, 1-(2-amino-5-chlorophenyl)ethanone, may involve catalytic steps. Green chemistry encourages the use of catalysts over stoichiometric reagents to minimize waste. Furthermore, the ideal catalyst should be highly active, selective, and reusable. For instance, in related syntheses, palladium-on-carbon catalysts are used for hydrogenation steps and can often be recovered and reused, reducing both cost and environmental burden. The development of reusable and non-toxic catalysts is a continuous effort in the field of sustainable chemical manufacturing.

Solvents account for a significant portion of the waste generated in chemical processes. Green chemistry advocates for the use of safer, more environmentally benign solvents or, if possible, solvent-free conditions. Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are effective but pose flammability and peroxide-formation risks.

Industrial-Scale Synthesis Considerations

The large-scale synthesis of this compound is not extensively detailed in publicly available literature, suggesting that proprietary methods are likely employed. However, a feasible and industrially relevant synthetic route can be postulated based on established chemical transformations. A logical approach would involve a multi-step synthesis commencing from readily available starting materials. A potential pathway begins with 4-chloro-2-nitroaniline (B28928), which is then converted to a more functionalized intermediate, such as 2-amino-5-chlorobenzonitrile (B58002). This intermediate can then be transformed into the final product via a Grignard reaction.

Diazotization and Cyanation (Sandmeyer Reaction): Conversion of 4-chloro-2-nitroaniline to 5-chloro-2-nitrobenzonitrile (B146362).

Reduction of the Nitro Group: Reduction of 5-chloro-2-nitrobenzonitrile to 2-amino-5-chlorobenzonitrile.

Grignard Reaction: Reaction of 2-amino-5-chlorobenzonitrile with a methylmagnesium halide (e.g., methylmagnesium bromide) to yield this compound.

This proposed route utilizes common and well-understood industrial reactions, making it a plausible method for large-scale production.

Optimizing the yield and purity of this compound is a critical aspect of its industrial synthesis. Each step in the proposed synthetic pathway offers several parameters that can be fine-tuned to maximize the efficiency of the process.

For the initial Sandmeyer reaction, key optimization parameters include the control of temperature during diazotization, the choice of the copper catalyst, and the reaction medium. The subsequent reduction of the nitro group can be optimized by selecting an appropriate reducing agent and catalyst system that selectively reduces the nitro group without affecting the nitrile or chloro functionalities.

The final and most critical step, the Grignar reaction, requires careful optimization to achieve high yields and purity. The reaction of 2-amino-5-chlorobenzonitrile with a Grignard reagent, such as methylmagnesium bromide, proceeds through the formation of an intermediate imine, which upon hydrolysis, would yield a ketone. However, the addition of a second equivalent of the Grignard reagent to the imine intermediate, followed by an acidic workup, can directly produce the desired tertiary alcohol.

Key parameters for the optimization of the Grignard reaction include:

Stoichiometry of the Grignard Reagent: The molar ratio of the Grignard reagent to the starting nitrile is a crucial factor. An excess of the Grignard reagent is typically required to ensure complete conversion and to drive the reaction towards the formation of the tertiary alcohol.

Solvent: The choice of solvent is critical for the stability and reactivity of the Grignard reagent. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are commonly used.

Temperature Control: Grignard reactions are often exothermic and require careful temperature management to prevent side reactions and ensure safety on a large scale.

Work-up Procedure: The hydrolysis of the intermediate magnesium salt is a critical step to isolate the final product. The conditions of the work-up, including the choice of acid and temperature, can significantly impact the purity of the final product.

The following interactive data table illustrates potential optimization parameters for the Grignard reaction step:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Grignard Reagent | Methylmagnesium Bromide | Methylmagnesium Chloride | Methylmagnesium Iodide |

| Equivalents of Grignard | 2.5 eq | 3.0 eq | 3.5 eq |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |

| Reaction Temperature | 0 °C to RT | -10 °C to 0 °C | RT |

| Work-up | Aqueous NH4Cl | Dilute HCl | Dilute H2SO4 |

The scalability of the synthesis of this compound is contingent on several factors, primarily related to the management of reaction conditions and the handling of materials on a large scale.

The Sandmeyer reaction, while a classic transformation, can present scalability challenges due to the use of potentially unstable diazonium salts and the evolution of nitrogen gas. Industrial-scale diazotization reactions are often carried out in specialized reactors with efficient cooling and off-gas handling systems to ensure safety.

The reduction of the nitro group is generally a scalable process. Catalytic hydrogenation is a common industrial method for nitro group reduction and can be performed in large-scale reactors. The choice of catalyst and control of hydrogen pressure and temperature are key for a safe and efficient process.

The Grignard reaction presents the most significant scalability challenges. These reactions are highly exothermic and moisture-sensitive. On an industrial scale, this necessitates the use of specialized reactors with robust cooling systems and inert atmosphere capabilities. The addition of the Grignard reagent is typically carefully controlled to manage the heat evolution. Furthermore, the handling of large quantities of pyrophoric Grignard reagents requires stringent safety protocols.

The work-up of the Grignard reaction can also be challenging on a large scale, particularly the quenching of excess Grignard reagent and the handling of the resulting magnesium salts. The choice of quenching agent and the design of the work-up procedure are critical to ensure a safe and efficient process that allows for easy isolation of the final product.

The purification of the final product on an industrial scale would likely involve crystallization or distillation. The choice of solvent and the control of crystallization conditions are crucial for obtaining a product with high purity.

Chemical Transformations and Reaction Mechanisms of 2 2 Amino 5 Chlorophenyl Propan 2 Ol

Reactivity of the Amino Group

The presence of the primary amino group on the aromatic ring is a key driver of the molecule's reactivity. As a nucleophile and a precursor to diazonium salts, it serves as a versatile handle for a variety of chemical modifications.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles in acylation and alkylation reactions.

Acylation: This process involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction converts the amine into a more stable and less reactive amide. For instance, the reaction with acetyl chloride would yield N-(4-chloro-2-(2-hydroxypropan-2-yl)phenyl)acetamide. These reactions are fundamental in peptide synthesis and for the installation of protecting groups. nih.gov

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more effective strategy. Several substituents can be introduced on the amino group through nucleophilic substitution or condensation reactions. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent, base (e.g., pyridine) |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amide | Aprotic solvent, base or acid catalyst |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Polar solvent, potential for over-alkylation |

Diazotization and Subsequent Transformations

Aromatic primary amines are notable for their ability to undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, [4-chloro-2-(2-hydroxypropan-2-yl)phenyl]diazonium chloride, is a highly valuable synthetic intermediate. rdd.edu.iq

The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions. This allows for the introduction of various functional groups onto the aromatic ring that are otherwise difficult to install directly.

Subsequent Transformations Include:

Replacement by Halides: Reaction with CuCl, CuBr, or KI introduces -Cl, -Br, or -I, respectively.

Replacement by a Hydroxyl Group: Heating the diazonium salt solution yields the corresponding phenol.

Replacement by a Cyano Group: Treatment with CuCN results in the formation of a benzonitrile.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds (-N=N-). uobaghdad.edu.iqresearchgate.net This is the basis for many synthetic dyes.

Table 2: Transformations of the Diazonium Salt Intermediate

| Reaction Name | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Azo Coupling | Phenol, N,N-dimethylaniline | -N=N-Ar (Azo dye) |

Protection and Deprotection Strategies for the Amino Moiety

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the amine into a less reactive derivative, known as a protecting group. organic-chemistry.org A good protecting group must be easy to install, stable under a variety of reaction conditions, and easy to remove cleanly when no longer needed. iris-biotech.de

Common protecting groups for amines include:

Carbamates: The most common are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is removed under acidic conditions (e.g., trifluoroacetic acid, TFA). The Cbz group is installed using benzyl (B1604629) chloroformate and is removed by catalytic hydrogenation.

Amides: The acetyl (Ac) group can be used, installed with acetic anhydride. However, its removal requires harsh acidic or basic conditions that might not be compatible with other functional groups.

Reactivity of the Tertiary Alcohol Group

The tertiary nature of the alcohol group significantly influences its reactivity, making it distinct from primary or secondary alcohols. It is located on a benzylic carbon, which can also affect its chemical behavior.

Reduction Reactions

The term "reduction" is not typically applied to an alcohol functional group in the same way it is to a ketone or an aldehyde. Alcohols are already in a reduced state compared to carbonyls. Transformations that could be considered reductions of the alcohol moiety involve the complete removal of the hydroxyl group, a process known as deoxygenation.

For tertiary benzylic alcohols like 2-(2-Amino-5-chlorophenyl)propan-2-ol, deoxygenation can be achieved under specific conditions. One common method is catalytic hydrogenation. The benzylic position facilitates the cleavage of the C-O bond (hydrogenolysis) because the reaction can proceed through a stabilized benzylic carbocation or radical intermediate. This reaction would typically involve hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, often under acidic conditions, to convert the tertiary alcohol into an isopropyl group, yielding 2-(2-amino-5-chlorophenyl)propane. However, these conditions can also reduce other functional groups, such as a nitro group if one were present.

Alternatively, ionic hydrogenation methods using a reagent like triethylsilane (Et₃SiH) in the presence of a strong acid (like TFA) can also effect the deoxygenation of benzylic alcohols.

Table 3: Potential Reductive Transformations of the Tertiary Alcohol

| Reaction Type | Reagent(s) | Product Type | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, Acid | Alkane | Cleavage of C-O bond |

| Ionic Hydrogenation | Et₃SiH, TFA | Alkane | Reduces stabilized carbocations |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is located on a tertiary benzylic carbon. Direct nucleophilic substitution of this hydroxyl group is generally unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group.

Mechanism: This transformation typically proceeds via an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, especially under acidic conditions. libretexts.orglibretexts.org

Protonation: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., HBr, HCl). This converts the poor leaving group (-OH) into a good leaving group, a neutral water molecule (-OH₂⁺). libretexts.orglibretexts.org

Formation of Carbocation: The protonated alcohol dissociates, losing the water molecule to form a stable tertiary benzylic carbocation. The stability of this intermediate is enhanced by both the tertiary nature of the carbon and resonance delocalization of the positive charge into the adjacent phenyl ring.

Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., a halide ion like Br⁻ or Cl⁻) then attacks the electrophilic carbocation, forming the final substitution product. libretexts.org

The reactivity of alcohols in such reactions follows the order: tertiary > secondary > primary, which favors the Sₙ1 pathway for this molecule. libretexts.org It is important to note that elimination (dehydration) reactions are often in competition with substitution, particularly at elevated temperatures. libretexts.org

Table 1: Predicted Nucleophilic Substitution of the Hydroxyl Group

| Reaction | Reagents | Mechanism | Major Product |

|---|---|---|---|

| Hydrohalogenation | Concentrated HBr or HCl | Sₙ1 | 2-(2-Amino-5-chlorophenyl)-2-bromopropane or 2-(2-Amino-5-chlorophenyl)-2-chloropropane |

Dehydration and Rearrangement Processes

The acid-catalyzed dehydration of this compound is a classic elimination reaction that leads to the formation of an alkene. anko.com.twlibretexts.org This process is highly favored due to the formation of a stable tertiary carbocation intermediate.

Mechanism: The reaction typically follows an E1 (Elimination Unimolecular) mechanism, which shares the first two steps with the Sₙ1 pathway. libretexts.orglibretexts.org

Protonation of the Alcohol: An acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group, forming an alkyloxonium ion. anko.com.twlibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, resulting in the formation of a stable tertiary benzylic carbocation. libretexts.org

Deprotonation to Form Alkene: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation (a beta-hydrogen from one of the methyl groups). The electrons from the C-H bond then form a π-bond, yielding the alkene product. anko.com.tw

The primary product of this reaction would be 2-(2-Amino-5-chlorophenyl)prop-1-ene. Rearrangement of the tertiary carbocation is generally not expected as it is already a highly stable species.

Reactivity of the Chlorophenyl Moiety

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as the chlorine atom on the aromatic ring, by a nucleophile. wikipedia.org The success of this reaction is highly dependent on the electronic properties of the ring.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Loss of Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is eliminated.

For this compound, the SₙAr reaction at the chloro-substituted carbon is significantly disfavored. SₙAr reactions are facilitated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. libretexts.org In this molecule, the amino group (-NH₂) is a powerful electron-donating group, which increases the electron density of the ring and deactivates it towards nucleophilic attack. chemicalland21.com Therefore, forcing a nucleophilic substitution of the chlorine atom would require extremely harsh reaction conditions.

Halogenation Reactions

Halogenation of the aromatic ring of this compound is an electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the directing effects of the existing substituents: the amino group, the chloro group, and the propan-2-ol group.

Directing Effects:

Amino (-NH₂): A strongly activating, ortho-, para-director. byjus.com

Chloro (-Cl): A deactivating, ortho-, para-director. chemicalland21.com

Alkyl (-C(CH₃)₂OH): A weakly activating, ortho-, para-director.

The positions on the ring are numbered starting from the carbon attached to the propanol (B110389) group as C1. This places the amino group at C2 and the chloro group at C5. The powerful activating and directing effect of the amino group at C2 dominates. It directs incoming electrophiles to the ortho position (C3) and the para position (C5). Since the C5 position is already occupied by the chloro group, electrophilic substitution, such as bromination (using Br₂ and a Lewis acid catalyst like FeBr₃), is predicted to occur primarily at the C3 position. wikipedia.org

Electrophilic Aromatic Substitution (e.g., Nitration)

Nitration is another example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). testbook.com These reagents generate the highly electrophilic nitronium ion (NO₂⁺).

Similar to halogenation, the directing effects of the substituents on the ring determine the position of nitration. The strongly activating amino group will direct the incoming nitro group to the C3 position.

However, a significant complication arises from the strongly acidic reaction conditions. The basic amino group can be protonated to form an anilinium ion (-NH₃⁺). testbook.comdoubtnut.comsarthaks.com The anilinium ion is a strongly deactivating and meta-directing group. stackexchange.com This can lead to a mixture of products, with some nitration occurring at the C4 position (meta to the -NH₃⁺ group). To achieve selective nitration directed by the amino group, it is often necessary to first protect the amino group, for example, by converting it to an amide (acetanilide). This protecting group is still an ortho-, para-director but is less basic and prevents protonation.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Controlling Factor |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-(2-Amino-3-bromo-5-chlorophenyl)propan-2-ol | -NH₂ is a strong ortho, para-director. |

| Nitration (unprotected) | HNO₃, H₂SO₄ | Mixture of 2-(2-Amino-5-chloro-3-nitrophenyl)propan-2-ol and 2-(2-Amino-5-chloro-4-nitrophenyl)propan-2-ol | Competition between -NH₂ (o,p-directing) and -NH₃⁺ (m-directing) forms. doubtnut.comstackexchange.com |

| Nitration (with -NH₂ protection) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 2-(2-Amino-5-chloro-3-nitrophenyl)propan-2-ol | Amide group is ortho, para-directing and prevents protonation. |

Intramolecular Cyclization and Ring-Forming Reactions

The presence of both an amino group and a hydroxyl group in a specific spatial arrangement allows this compound to undergo intramolecular cyclization to form heterocyclic structures. These reactions are often promoted by acid catalysts.

A plausible and efficient pathway involves an intramolecular version of the Sₙ1 reaction.

Proposed Mechanism:

Protonation and Water Loss: As in the dehydration and substitution reactions, an acid catalyst protonates the tertiary hydroxyl group. This is followed by the loss of a water molecule to generate the stable tertiary benzylic carbocation.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent amino group acts as an intramolecular nucleophile. It attacks the carbocation, forming a new carbon-nitrogen bond.

Deprotonation: A final deprotonation step by a weak base regenerates the acid catalyst and yields the neutral cyclized product.

This sequence of steps would result in the formation of a five-membered ring, leading to a substituted 3,3-dimethyl-5-chloro-2,3-dihydro-1H-indole (indoline) derivative. Such cyclizations of amino alcohols are a valuable strategy for synthesizing nitrogen-containing heterocycles. rsc.org

Formation of N-Heterocycles (e.g., indoline (B122111), quinoline (B57606), benzoxazoles)

The structure of this compound lends itself to the synthesis of various nitrogen-containing heterocyclic systems, which are significant scaffolds in medicinal chemistry. acs.org

Quinolines: The synthesis of quinolines from 2-aminoaryl alcohols is a well-established strategy. mdpi.com Typically, this involves the reaction of a 2-aminoaryl alcohol with a ketone or a secondary alcohol, often under transition-metal catalysis. organic-chemistry.orgresearchgate.net For this compound, a plausible pathway is an acceptorless dehydrogenative tandem cyclization. researchgate.net This process would involve the initial oxidation of the tertiary alcohol, potentially coupled with a rearrangement, to form an intermediate 2-amino-5-chloroacetophenone. This intermediate can then undergo a Friedländer-type condensation with a suitable carbonyl compound to yield a polysubstituted quinoline derivative. nih.gov

Benzoxazoles: The formation of benzoxazoles generally requires the condensation of a 2-aminophenol (B121084) with reagents like aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgnih.govsemanticscholar.org Since this compound possesses an amino group but lacks the requisite ortho-hydroxyl group, it is not a direct precursor for benzoxazole (B165842) synthesis through these conventional routes. mdpi.com Transformation into a suitable 2-aminophenol derivative would be necessary before cyclization could occur.

Indolines: Indoline synthesis can be achieved through the cyclization of appropriate precursors like allyl anilines. nih.gov The direct transformation of this compound to an indoline derivative is not straightforward. A potential, albeit multi-step, route could involve dehydration of the tertiary alcohol to form an isopropenyl group, followed by intramolecular cyclization. However, this pathway is not commonly documented and would likely face challenges with regioselectivity and reactivity.

Rearrangements Involving Amino and Alcohol Functionalities

The vicinal amino alcohol-like structure of this compound suggests the possibility of chemically induced molecular rearrangements. Under acidic conditions, the tertiary alcohol can be protonated, forming a good leaving group (water) and generating a tertiary carbocation. This intermediate is susceptible to rearrangement.

A plausible transformation is a pinacol-type rearrangement. Following the formation of the carbocation at the tertiary carbon, a Wagner-Meerwein shift could occur, where a methyl group migrates. This would result in a more stable resonance-delocalized carbocation, which upon hydration and tautomerization would yield a ketone. This rearrangement would transform the propan-2-ol side chain into a butan-2-one moiety attached to the aminophenyl ring. Such rearrangements are fundamental in the synthesis of complex carbonyl compounds from tertiary alcohols.

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates

The transformations of this compound likely proceed through several key reactive intermediates.

Carbocations: In acid-catalyzed reactions, such as rearrangements or dehydration, the protonation of the tertiary hydroxyl group leads to the formation of a tertiary carbocation. The stability and subsequent reaction pathway of this intermediate are influenced by the electronic effects of the chloro and amino substituents on the aromatic ring.

Imines/Enamines: During the synthesis of heterocycles like quinolines, the primary amino group can react with a carbonyl compound to form an imine (Schiff base) intermediate. This is a critical step in the Friedländer annulation, which is followed by an intramolecular cyclization and dehydration to form the quinoline ring. nih.gov

Zwitterions: In reactions involving CO2 capture, sterically hindered amines can form zwitterionic intermediates. researchgate.netresearchgate.net While not a primary synthetic transformation, this highlights the nucleophilic character of the amino group.

A summary of potential intermediates in the transformation of the subject compound is presented below.

Interactive Data Table: Potential Reactive Intermediates| Reaction Type | Plausible Intermediate | Key Features |

| Acid-Catalyzed Rearrangement | Tertiary Carbocation | Formed by protonation and loss of water from the alcohol. |

| Quinoline Synthesis | Imine (Schiff Base) | Formed from the condensation of the amino group with a ketone/aldehyde. |

| Quinoline Synthesis | Enone | Can be formed via an aldol (B89426) condensation step prior to cyclization. |

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the chemical transformations of this compound.

Catalysts:

Acid Catalysts: Brønsted or Lewis acids are essential for reactions involving the dehydration or rearrangement of the tertiary alcohol.

Transition-Metal Catalysts: For dehydrogenative coupling reactions leading to quinoline synthesis, catalysts based on copper, nickel, palladium, or cobalt are often employed. mdpi.comorganic-chemistry.orgresearchgate.net These catalysts facilitate the oxidation of the alcohol and subsequent C-N and C-C bond formations.

Base Catalysts: Bases like potassium tert-butoxide (t-BuOK) are often used in condensation steps, such as the aldol-type reaction that can precede quinoline cyclization. researchgate.net

Reaction Conditions:

Temperature: Many cyclization and rearrangement reactions require elevated temperatures to overcome activation energy barriers.

Solvent: The choice of solvent can influence reaction rates and selectivity. For instance, polar aprotic solvents like DMSO are sometimes used in coupling reactions. semanticscholar.org

Atmosphere: Acceptorless dehydrogenative processes are typically carried out under an inert atmosphere to prevent unwanted side reactions.

The table below summarizes typical catalysts and conditions for related transformations.

Interactive Data Table: Catalysts and Conditions for Analogous Reactions| Transformation | Catalyst Type | Typical Reagents/Conditions | Reference |

| Quinoline Synthesis | Transition Metal (Cu, Ni) | Ketone/Alcohol, t-BuOK, Toluene, 130 °C | researchgate.net |

| Benzoxazole Synthesis | Acid (Samarium triflate) | Aldehyde, Aqueous medium | organic-chemistry.org |

| C-O Coupling | Transition Metal (Ni) | NiBr₂·bpy, LiF, Electric current | acs.org |

| Heterocycle Synthesis | Nanocatalyst (CeO₂) | Aldehyde, Water, 60 °C | frontiersin.org |

Advanced Spectroscopic and Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structure Elucidation and Purity Assessment

The aromatic region would likely display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. The proton ortho to the amino group and meta to the chlorine would appear as a doublet, while the proton meta to the amino group and ortho to the chlorine would also be a doublet. The proton situated between the amino and chloro substituents would likely present as a doublet of doublets.

The two methyl groups are chemically equivalent and would therefore give rise to a single, sharp signal, integrating to six protons. The protons of the amino group (–NH₂) and the hydroxyl group (–OH) would each produce a singlet, although their chemical shifts can be variable and depend on factors such as solvent and concentration. The integration of these signals would correspond to two and one proton, respectively.

The purity of a sample of 2-(2-Amino-5-chlorophenyl)propan-2-ol can also be assessed using ¹H NMR. The presence of unexpected signals would indicate the presence of impurities, and the integration of these signals relative to the signals of the target compound can be used to quantify the level of impurity.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m | 3H |

| Amino (-NH₂) | 3.5 - 5.0 | s (broad) | 2H |

| Hydroxyl (-OH) | 1.5 - 3.0 | s | 1H |

| Methyl (-CH₃) | ~1.5 | s | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A predicted ¹³C NMR spectrum of this compound would exhibit distinct signals for each unique carbon atom in the molecule.

The spectrum would be expected to show six signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the electron-donating amino group and the electron-withdrawing chloro group. The carbon atom bearing the propan-2-ol substituent and the carbon atom bonded to the chlorine would be significantly affected.

The two equivalent methyl carbons would produce a single signal in the aliphatic region of the spectrum. The quaternary carbon of the propan-2-ol group and the carbon atom attached to the hydroxyl group would also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-N | 140 - 150 |

| Other Aromatic C | 115 - 135 |

| Quaternary C (propan-2-ol) | 70 - 80 |

| Methyl C (-CH₃) | 25 - 35 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, Dynamic NMR)

While one-dimensional NMR provides fundamental structural information, advanced NMR techniques can offer deeper insights.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of this compound. A COSY spectrum would reveal correlations between neighboring protons, helping to assign the complex splitting patterns in the aromatic region. An HSQC spectrum would establish correlations between protons and the carbon atoms to which they are directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Solid-State NMR could be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which can differ from the solution state.

Dynamic NMR could be used to investigate any dynamic processes occurring in the molecule, such as restricted rotation around the carbon-nitrogen bond of the amino group. By varying the temperature, it might be possible to observe changes in the NMR spectrum that provide information about the energy barriers of these processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₂ClNO), the predicted monoisotopic mass is 185.06075 Da. uni.lu An HRMS measurement that corresponds closely to this value would provide strong evidence for the identity of the compound.

Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 186.06803 |

| [M+Na]⁺ | 208.04997 |

| [M-H]⁻ | 184.05347 |

| [M+NH₄]⁺ | 203.09457 |

| [M+K]⁺ | 224.02391 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

While specific experimental MS/MS data for this compound is not available, general fragmentation pathways for similar aromatic amino compounds can be predicted. Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the propan-2-ol moiety, or the loss of a methyl radical (•CH₃). Cleavage of the carbon-carbon bond between the aromatic ring and the propan-2-ol group could also occur, leading to characteristic fragment ions. Analysis of these fragmentation patterns would provide valuable structural information, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful vibrational spectroscopy techniques that probe the molecular vibrations of a sample. By analyzing the absorption or scattering of light, these methods allow for the identification of functional groups and provide a molecular fingerprint for the compound.

The infrared and Raman spectra of this compound are expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups: the primary amine (-NH₂), the tertiary alcohol (-OH), the aromatic ring, and the carbon-chlorine bond (C-Cl).

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observations |

| Amino (-NH₂) Group | N-H Stretching | 3300-3500 | Two distinct bands are anticipated for the symmetric and asymmetric stretching vibrations of the primary amine. |

| N-H Bending (Scissoring) | 1590-1650 | A characteristic absorption band in this region confirms the presence of the -NH₂ group. | |

| Hydroxyl (-OH) Group | O-H Stretching | 3200-3600 | A broad and intense absorption band is expected due to intermolecular hydrogen bonding involving the hydroxyl group. |

| C-O Stretching | 1000-1260 | A strong band corresponding to the stretching of the tertiary alcohol C-O bond. | |

| Aromatic Ring | C-H Stretching | 3000-3100 | Weak to medium intensity bands appear above 3000 cm⁻¹. |

| C=C Stretching | 1400-1600 | Several bands of varying intensity that are characteristic of the aromatic ring. | |

| C-H Bending (Out-of-plane) | 690-900 | The pattern of these bands can provide information about the substitution pattern on the benzene ring. | |

| Carbon-Chlorine (C-Cl) Bond | C-Cl Stretching | 600-800 | A strong absorption band is expected in this region, indicative of the chloro-substituent. |

| Isopropyl Group | C-H Stretching | 2850-2970 | Symmetric and asymmetric stretching vibrations of the methyl groups. |

| C-H Bending | 1370-1470 | Bending vibrations of the methyl groups. |

Note: The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the substituted aniline (B41778) chromophore. The benzene ring, the amino group (-NH₂), and the chlorine atom (-Cl) collectively influence the absorption characteristics.

The primary electronic transitions expected are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur in the UV region for aromatic compounds. For substituted anilines, these transitions are influenced by the substituents on the aromatic ring. uni.lu The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the amino group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The chromophore in this compound is the 2-amino-5-chlorophenyl group. The presence of the electron-donating amino group and the electron-withdrawing (by induction) and electron-donating (by resonance) chlorine atom will affect the energy levels of the molecular orbitals and thus the λmax values. The tertiary alcohol group is not a significant chromophore in the UV-Vis region. Based on studies of similar substituted anilines, one would expect strong absorption bands in the ultraviolet region of the spectrum. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Since this compound possesses a chiral center at the carbon atom of the propan-2-ol moiety, it can exist as a pair of enantiomers. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule. analyzeiq.comnih.gov By analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal of a single enantiomer, the true three-dimensional arrangement of the atoms can be established, allowing for the unambiguous assignment of the R or S configuration at the stereocenter. analyzeiq.comnih.gov

The crystal structure of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The amino (-NH₂) and hydroxyl (-OH) groups are both excellent hydrogen bond donors and acceptors. X-ray diffraction analysis would reveal the intricate network of hydrogen bonds that stabilize the crystal lattice.

Potential hydrogen bonding interactions include:

N-H···O: Hydrogen bonds between the amino group of one molecule and the hydroxyl oxygen of a neighboring molecule.

O-H···N: Hydrogen bonds between the hydroxyl group of one molecule and the amino nitrogen of another.

N-H···N: Hydrogen bonds between the amino groups of adjacent molecules.

O-H···O: Hydrogen bonds between the hydroxyl groups of adjacent molecules.

These interactions play a crucial role in determining the packing of the molecules in the crystal, influencing physical properties such as melting point and solubility. The analysis of these interactions provides fundamental insights into the supramolecular chemistry of the compound.

Chromatographic Techniques for Separation and Purity

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a polar, chiral molecule like this compound, a variety of chromatographic methods are applicable.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar molecules such as amino alcohols can be challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and resolution. nih.govyoutube.com To overcome these issues, derivatization is often employed. youtube.comsigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. youtube.com For this compound, the active hydrogen atoms on the amino (-NH2) and hydroxyl (-OH) groups can be replaced with nonpolar moieties. sigmaaldrich.com

Common derivatization methods include silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comresearchgate.net Acylation and alkylation are other viable techniques. youtube.com

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of specificity and sensitivity. gcms.czmdpi.com

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| GC Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 120 °C, ramp at 10-20 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar and non-volatile compounds, making it a primary technique for the purity determination of this compound and related substances. researchgate.netnih.gov Reversed-phase (RP-HPLC) is the most common mode used for this type of analysis. bohrium.comtandfonline.comepa.govacs.orgresearchgate.net

In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. bohrium.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For aromatic amines and related compounds, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control pH and improve peak shape. tandfonline.comsielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the compound absorbs strongly in the UV region. tandfonline.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient (e.g., 30-70% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | ~240 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and assessing purity. rsc.orgniscpr.res.in For this compound, a polar compound, a polar stationary phase like silica (B1680970) gel G is typically used. niscpr.res.in

The separation is achieved by developing the TLC plate in a sealed chamber containing a suitable mobile phase (eluent). The choice of mobile phase is critical and depends on the polarity of the analytes; a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used to achieve optimal separation. niscpr.res.in

Since the compound is colorless, visualization of the separated spots is necessary. This can be done by exposing the plate to ultraviolet (UV) light (typically at 254 nm), where the aromatic ring will quench the fluorescence of the indicator in the plate, appearing as a dark spot. fiu.edu Alternatively, chemical staining agents can be used. A ninhydrin (B49086) solution, for example, reacts with the primary amino group to produce a characteristic purple spot upon heating. Iodine vapor is another common general-purpose stain. epfl.ch The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase System 1 | Hexane:Ethyl Acetate (1:1, v/v) |

| Mobile Phase System 2 | Dichloromethane:Methanol (95:5, v/v) |

| Visualization | UV light (254 nm); p-Anisaldehyde stain with heating fiu.edu |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comteledynelabs.com SFC offers fast, efficient separations with reduced organic solvent consumption, making it a "green" alternative to HPLC. chromatographytoday.com While pure CO2 is nonpolar, its elution strength can be increased by adding polar modifiers like methanol, enabling the analysis of polar compounds such as aromatic amines. mdpi.comchromatographytoday.comoup.com SFC is particularly powerful for chiral separations when a chiral stationary phase (CSP) is used.

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. nih.govxjtu.edu.cn It is a high-efficiency technique that requires minimal sample and solvent volumes. researchgate.netvu.nl Capillary Zone Electrophoresis (CZE), the simplest form of CE, is suitable for separating charged species like the protonated form of this compound in an acidic buffer. researchgate.net CE is widely used in the pharmaceutical industry for impurity profiling and the analysis of small molecules. nih.govresearchgate.netresearchgate.net

| Technique | Parameter | Typical Condition |

|---|---|---|

| SFC | Column | Chiral (e.g., polysaccharide-based) or Achiral (e.g., Diol) |

| Mobile Phase | Supercritical CO2 with Methanol modifier (containing an additive like diethylamine (B46881) for peak shape) | |

| Backpressure | 100-150 bar | |

| Detection | UV or MS | |

| CE (CZE Mode) | Capillary | Fused silica (e.g., 50 µm I.D., 50 cm length) |

| Background Electrolyte | 25-50 mM Phosphate buffer (pH 2.5-4.0) | |

| Voltage | 15-25 kV | |

| Detection | Diode Array Detector (DAD) |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis

The propan-2-ol moiety in this compound contains a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). Chiroptical methods are essential for distinguishing between these enantiomers and determining the absolute configuration of the molecule. wikipedia.org

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov An achiral molecule will not produce a CD signal. The resulting CD spectrum is a plot of this differential absorption versus wavelength and provides a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. acs.org

Vibrational Circular Dichroism (VCD) is an extension of CD into the infrared region, measuring the differential absorption of circularly polarized IR radiation corresponding to vibrational transitions. rsc.orgrsc.orgwikipedia.orgnih.gov VCD is highly sensitive to the three-dimensional arrangement of atoms and is a definitive method for determining the absolute configuration of chiral molecules in solution. rsc.orgwikipedia.orgnih.gov

The standard approach for determining absolute configuration involves comparing the experimentally measured VCD spectrum with theoretical spectra for both the R and S enantiomers, calculated using quantum mechanical methods like Density Functional Theory (DFT). wikipedia.org A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. mtoz-biolabs.comacs.orgrsc.orgbohrium.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate 2-(2-Amino-5-chlorophenyl)propan-2-ol.

Specific details regarding the electronic structure, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the optimized molecular geometry of this compound, have not been computationally determined and reported in the scientific literature.

No theoretical predictions of spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), or electronic absorption spectra (UV-Vis), for this compound are available from computational studies.

A systematic computational analysis of the potential conformers of this compound and their relative stabilities has not been documented.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound.

Information on the conformational dynamics, flexibility, and stability of the molecule over time, which would be provided by MD simulations, is not available.

Studies investigating the influence of different solvents on the structure, dynamics, and behavior of this compound through computational methods have not been published.

Reaction Pathway and Transition State Analysis

Theoretical investigations into the reaction pathways and transition states of a molecule like this compound would typically employ quantum chemical calculations to map out the potential energy surface of a given chemical transformation. This analysis is crucial for understanding the mechanism of a reaction at a molecular level.

The study of the energetics and kinetics of transformations involving this compound would involve calculating the energies of reactants, products, intermediates, and transition states. From these calculations, key thermodynamic and kinetic parameters such as reaction enthalpies, activation energies, and reaction rates can be determined. For instance, computational studies on the absorption of CO2 into aqueous solutions of similar amino alcohols, like 2-amino-2-methyl-1-propanol, have been used to determine the kinetic and thermodynamic parameters of the reaction, providing insights into the reaction mechanism.

Should this compound be involved in a catalytic process, either as a substrate or a ligand, computational chemistry would be a powerful tool to elucidate the catalytic mechanism. Density Functional Theory (DFT) calculations are often used to model the catalytic cycle, identifying the structures of catalytic intermediates and the transition states that connect them. This approach helps in understanding how a catalyst and any associated ligands facilitate a reaction, for example, by lowering the activation energy. Studies on nickel-catalyzed cross-coupling reactions, for instance, have utilized computational methods to understand how ligands and additives can switch the chemoselectivity of the reaction, providing a rationale for the observed product distribution acs.org.

Structure-Activity Relationship (SAR) Investigations (Theoretical)

Theoretical Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. These investigations are fundamental in the process of drug discovery and development, guiding the design of new molecules with improved potency and selectivity.

Starting from the core structure of this compound, theoretical SAR studies would involve the in silico design of a library of derivatives and analogues. This is typically achieved by systematically modifying different parts of the molecule, such as introducing new functional groups or altering the stereochemistry. Quantum chemical calculations can then be used to compute various molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) for each analogue. By correlating these descriptors with predicted biological activity, design principles for new, more active compounds can be established. For example, in silico SAR analyses have been used to identify potential bioactive analogues of pyrrolopyridine against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2), leading to the identification of key structural features for inhibitory activity nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of this compound, docking studies would be performed to understand its potential interactions with a specific biological target. The process involves placing the 3D structure of the compound into the binding site of the receptor and calculating the binding affinity. The results of molecular docking can provide valuable insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the ligand-receptor recognition. Such studies are routinely used to screen virtual libraries of compounds and to rationalize the results of biological assays nih.govmdpi.com. For instance, docking studies on sulfonyl-α-L-amino acid derivatives have been performed to predict their binding geometry with target proteins and to correlate these findings with their observed antiproliferative activity.

Synthesis and Study of Derivatives and Analogues of 2 2 Amino 5 Chlorophenyl Propan 2 Ol

Modifications of the Amino Group

The primary amino group in 2-(2-amino-5-chlorophenyl)propan-2-ol is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Standard reactions targeting this group include acylation, alkylation, and formation of Schiff bases.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification is crucial in the synthesis of many pharmaceutical compounds as it can alter the electronic properties and steric bulk around the nitrogen atom, influencing biological activity. For instance, reaction with acetyl chloride would yield N-(2-(1-hydroxy-1-methylethyl)-4-chlorophenyl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents on the nitrogen atom, which can be a key step in building more complex molecular architectures. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.

Table 1: Examples of Amino Group Modifications

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Acetyl chloride | Acylation | Amide |

| Methyl iodide | Alkylation | Secondary or Tertiary Amine |

These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and receptor binding affinity.

Modifications of the Propan-2-ol Moiety

The tertiary alcohol of the propan-2-ol moiety is another key site for derivatization. While tertiary alcohols are generally less reactive than primary or secondary alcohols, they can undergo specific reactions. byjus.com

Esterification: The hydroxyl group can be esterified, for instance, by reaction with an acyl chloride in the presence of a suitable base. This transformation is a common strategy to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. byjus.com This reaction would introduce a double bond in the side chain, creating a new scaffold for further chemical exploration.

Cyclization Reactions: The proximity of the amino and hydroxyl groups allows for intramolecular cyclization reactions. A notable example is the formation of a benzoxazine (B1645224) ring system, which is a critical step in the synthesis of certain biologically active compounds. This type of reaction often involves condensation with a carbonyl compound or its equivalent. The formation of benzoxazines is a versatile reaction that can be achieved through various synthetic routes, including the reaction of phenolic compounds with primary amines and formaldehyde (B43269) (Mannich condensation). nih.govresearchgate.netmdpi.com

Modifications of the Chlorophenyl Ring

The chlorophenyl ring provides a scaffold that can be further functionalized through electrophilic aromatic substitution or by modifying the existing chloro substituent.

Halogenation: Further halogenation of the phenyl ring can be achieved using appropriate reagents. For example, bromination could introduce a bromine atom at one of the vacant positions on the ring, leading to di-halogenated analogues. The synthesis of compounds like (2-amino-5-bromophenyl)(pyridin-2-yl)methanone demonstrates the feasibility of introducing different halogens onto the phenyl ring in related structures. caymanchem.com

Alkylation and Acylation: Friedel-Crafts alkylation or acylation reactions could introduce alkyl or acyl groups onto the aromatic ring, although the directing effects of the existing amino and chloro substituents would need to be considered.

Table 2: Potential Modifications of the Chlorophenyl Ring

| Modification | Reagent Example | Potential Product Feature |

|---|---|---|

| Bromination | N-Bromosuccinimide | Di-halogenated analogue |

| Nitration | Nitric acid/Sulfuric acid | Introduction of a nitro group |

These modifications can significantly impact the electronic and steric properties of the molecule, which in turn can influence its biological activity and pharmacokinetic profile.

Biologically Relevant Scaffolds and Chemical Precursors (Theoretical and Synthetic Aspects)

The structural features of this compound make it a valuable precursor for the synthesis of various biologically relevant scaffolds. The combination of an aniline (B41778) derivative and a tertiary alcohol in close proximity is a key pharmacophore in several classes of therapeutic agents.

A prominent example of the utility of a derivative of this compound is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. A key intermediate in the synthesis of Efavirenz is (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, often abbreviated as AMCOL. This intermediate shares the core 2-(2-amino-5-chlorophenyl) alcohol structure, with the propan-2-ol moiety being replaced by a more complex trifluoromethyl- and cyclopropyl-substituted butynol (B8639501) side chain.

The study of such cyclization reactions provides valuable insights into the chemical reactivity of this compound and its analogues. The principles governing the formation of the benzoxazinone (B8607429) ring in the synthesis of Efavirenz can be applied to the development of other novel heterocyclic compounds with potential biological activities. The ability to modify the amino group, the alcohol moiety, and the phenyl ring allows for the creation of a library of compounds based on this core scaffold for further pharmacological evaluation.

Future Directions in Research on 2 2 Amino 5 Chlorophenyl Propan 2 Ol

Development of More Sustainable Synthetic Routes

Currently, detailed and optimized synthetic routes for 2-(2-Amino-5-chlorophenyl)propan-2-ol are not extensively reported in peer-reviewed literature. Future research could focus on developing environmentally benign and efficient methods for its preparation. Key areas of exploration would include:

Catalytic Approaches: Investigating the use of transition-metal catalysts for the amination of a suitable chlorophenyl precursor. Methodologies like the Buchwald-Hartwig amination could be adapted, offering a more atom-economical and milder alternative to classical methods. acsgcipr.org